Tributyl orthoformate

描述

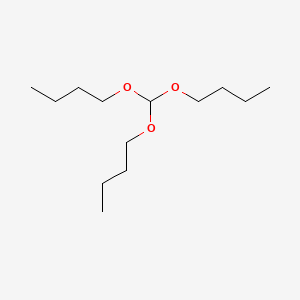

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(dibutoxymethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBIFUEFLWXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060422 | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-43-2 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[butane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-[methylidynetris(oxy)]tributane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8L7N1BPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Studies Involving Tributyl Orthoformate

Mechanistic Pathways in Acetal (B89532) and Orthoester Formation

Orthoformates, including tributyl orthoformate, are pivotal reagents in the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones in organic synthesis. nih.gov The reactions are typically acid-catalyzed, and orthoformates can also serve as dehydrating agents to drive the equilibrium towards product formation.

The formation of acetals and ketals from aldehydes or ketones and alcohols is a reversible reaction that requires an acid catalyst. nih.govchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol.

The general mechanism for acid-catalyzed acetal formation proceeds through the following steps:

Protonation of the carbonyl oxygen: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.govyoutube.com

Nucleophilic attack by alcohol: An alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Formation of a water molecule: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation. libretexts.org

Second nucleophilic attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: The resulting protonated acetal is deprotonated by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) to yield the final acetal product and regenerate the acid catalyst. youtube.com

In acetalization and other acid-catalyzed reactions that produce water, driving the equilibrium toward the product side is essential for achieving high yields. This compound, like other orthoesters, serves as an effective water scavenger. researchgate.netpenpet.com It reacts with the water formed during the reaction, thus preventing the reverse reaction (hydrolysis of the acetal) from occurring. penpet.com

The reaction of this compound with water in the presence of an acid catalyst produces the corresponding ester (butyl formate) and alcohol (butanol). This reaction is essentially the hydrolysis of the orthoester.

Reaction of this compound with Water: HC(OBu)₃ + H₂O ⇌ HCOOBu + 2 BuOH

By consuming water, this compound shifts the acetalization equilibrium to the right, favoring the formation of the acetal product. This property is particularly useful in reactions where other methods of water removal, such as azeotropic distillation with a Dean-Stark apparatus, are not feasible or convenient. dtic.mil

Hydrolysis Mechanisms of Orthoformates

The hydrolysis of orthoformates is a well-studied reaction that has been instrumental in developing the understanding of acid catalysis. osti.gov The mechanism of this reaction can vary depending on the reaction conditions, particularly the nature of the catalyst.

Under typical acidic conditions in bulk solution, the hydrolysis of orthoformates proceeds through a unimolecular A-1 (acid-catalyzed, unimolecular) mechanism. osti.gov This mechanism is characterized by a rapid, reversible protonation of the orthoformate, followed by a slow, rate-determining unimolecular decomposition of the protonated substrate to form a carbocation and an alcohol. osti.gov The carbocation is then rapidly attacked by water.

The key features of the A-1 mechanism are:

Rate-determining step: The unimolecular decomposition of the protonated orthoformate. osti.gov

Kinetics: The reaction rate is dependent on the concentration of the protonated substrate.

Activation Parameters: These reactions are generally characterized by a positive entropy of activation (ΔS‡), typically in the range of 6–10 cal/mol·K. osti.gov

Solvent Isotope Effect: The solvent isotope effect (k(H₂O)/k(D₂O)) is typically inverse, with values ranging from 0.25 to 0.5, because the proton transfer is not involved in the rate-limiting step. osti.gov

| Mechanistic Feature | A-1 Mechanism |

| Rate-Determining Step | Unimolecular decomposition of the protonated substrate osti.gov |

| Entropy of Activation (ΔS‡) | Positive (e.g., 6–10 cal/mol·K) osti.gov |

| Solvent Isotope Effect (k(H₂O)/k(D₂O)) | Inverse (e.g., 0.25–0.5) osti.gov |

Recent studies have shown that the mechanism of orthoformate hydrolysis can be altered by using a supramolecular host molecule as a catalyst, even in basic solutions. osti.govosti.gov In this case, the hydrolysis proceeds through a bimolecular A-SE2 (acid-catalyzed, bimolecular, electrophilic substitution) mechanism. osti.govacs.orgfigshare.com

Within the confined environment of the supramolecular host, the neutral orthoformate substrate is encapsulated. acs.orgfigshare.com The rate-limiting step then becomes the proton transfer from a protonated water molecule (hydronium ion) to the substrate. osti.gov This is in stark contrast to the A-1 mechanism where protonation is a fast pre-equilibrium step. osti.gov

Key characteristics of the A-SE2 mechanism in this context include:

Rate-determining step: Bimolecular proton transfer from a hydronium ion to the encapsulated orthoformate. osti.gov

Activation Parameters: The entropy of activation (ΔS‡) becomes more negative upon encapsulation, which is inconsistent with the A-1 mechanism. osti.govacs.org

Solvent Isotope Effect: A normal solvent isotope effect is observed (k(H₂O)/k(D₂O) ≈ 1.6), confirming that proton transfer is occurring in the rate-limiting transition state. osti.govacs.org

| Mechanistic Feature | A-SE2 Mechanism (Supramolecular Catalysis) |

| Rate-Determining Step | Bimolecular proton transfer to the substrate osti.gov |

| Entropy of Activation (ΔS‡) | Negative osti.govacs.org |

| Solvent Isotope Effect (k(H₂O)/k(D₂O)) | Normal (e.g., ~1.6) osti.govacs.org |

This enzyme-like catalysis by a synthetic host molecule demonstrates how the reaction environment can fundamentally change the mechanistic pathway of a reaction. osti.govosti.govresearchgate.net

Kinetic analysis and isotope effects are powerful tools for elucidating reaction mechanisms. In the study of orthoformate hydrolysis, these methods have been crucial in distinguishing between the A-1 and A-SE2 pathways.

Kinetic Analysis: The hydrolysis of orthoformates catalyzed by supramolecular hosts has been shown to obey Michaelis-Menten kinetics, which is characteristic of enzyme catalysis. osti.govresearchgate.netescholarship.org This involves a pre-equilibrium binding of the substrate to the host, followed by the catalytic step. The rate of reaction shows saturation kinetics with respect to the substrate concentration. In contrast, the A-1 hydrolysis in bulk solution typically follows simple first- or second-order kinetics depending on the specific conditions.

Isotope Effects:

Solvent Isotope Effect (SIE): As mentioned, the SIE (k(H₂O)/k(D₂O)) is a key indicator. The inverse SIE (< 1) for the A-1 mechanism reflects the pre-equilibrium protonation step, while the normal SIE (> 1) for the A-SE2 mechanism points to proton transfer in the rate-determining step. osti.gov

Secondary Deuterium (B1214612) Isotope Effects: Studies on the hydrolysis of ethyl orthoformate have used secondary deuterium isotope effects to probe the structure of the transition state. rsc.org The results suggest that for orthoformate hydrolysis, the transition state resembles the substrate more than the carbonium-ion intermediate. rsc.org This is in contrast to the hydrolysis of some acetals where the transition state is more product-like. rsc.org

The following table summarizes the kinetic and isotope effect data that differentiate the A-1 and A-SE2 hydrolysis mechanisms for orthoformates.

| Parameter | A-1 Mechanism | A-SE2 Mechanism (in Supramolecular Host) |

| Kinetics | Standard solution kinetics | Michaelis-Menten kinetics osti.govresearchgate.netescholarship.org |

| Rate-Limiting Step | C-O bond cleavage osti.gov | Proton transfer osti.govacs.org |

| k(H₂O)/k(D₂O) | 0.25 - 0.5 (Inverse) osti.gov | ~1.6 (Normal) osti.govacs.org |

| ΔS‡ | Positive osti.gov | Negative osti.govacs.org |

These detailed mechanistic studies highlight the complex interplay of catalysts and reaction environments in determining the pathway of chemical transformations involving this compound and related compounds.

Mechanistic Insights into Formylation and Alkylation Reactions

This compound is an effective agent for both formylation and alkylation reactions. The mechanisms of these reactions are closely related and typically proceed via the formation of a key intermediate, a dibutoxycarbonium ion, under acidic conditions.

Alkylation reactions with this compound follow a similar initial pathway. The formation of the dibutoxycarbonium ion is the key step. However, in this context, the carbonium ion itself or a subsequent intermediate can act as an alkylating agent, transferring a butyl group to a suitable nucleophile. The specific outcome, whether formylation or alkylation dominates, can be influenced by the reaction conditions and the nature of the nucleophile.

Detailed mechanistic studies on the hydrolysis of orthoformates, which share mechanistic features with formylation and alkylation, have provided valuable insights. For instance, studies on the hydrolysis of other alkyl orthoformates have shown that the reaction can proceed through different mechanisms, such as A-1 or A-SE2, depending on the conditions. The A-1 mechanism involves a rate-limiting decomposition of the protonated substrate, while the A-SE2 mechanism involves a rate-limiting proton transfer to the substrate osti.gov. These findings suggest that proton transfer is a critical step in activating the orthoformate for subsequent nucleophilic attack.

The table below summarizes the key steps in the proposed mechanism for formylation using this compound.

| Step | Description | Intermediate/Product |

| 1 | Protonation of a butoxy group by an acid catalyst. | Protonated this compound |

| 2 | Elimination of a butanol molecule. | Dibutoxycarbonium ion |

| 3 | Nucleophilic attack by a substrate (e.g., an amine). | Protonated formylated product |

| 4 | Deprotonation. | Formylated product |

Studies on Multi-component Reaction Mechanisms

This compound is a valuable component in various multi-component reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. In these reactions, this compound often acts as a one-carbon building block and a dehydrating agent.

Mechanistic investigations of MCRs involving other alkyl orthoformates, such as triethyl orthoformate, have elucidated the probable reaction pathways, which are believed to be applicable to this compound. These reactions often proceed in a cascade fashion, involving the formation of several intermediates in situ.

A common mechanistic feature in MCRs involving an amine and this compound is the initial formation of an imine or a related reactive intermediate. This intermediate then undergoes further reactions with other components in the reaction mixture to build the final molecular scaffold. For example, in the synthesis of heterocyclic compounds, the reaction may be initiated by the condensation of an amine with this compound mdpi.com.

The formation of an imine intermediate is a crucial step in many multi-component reactions involving this compound and a primary amine. This process is initiated by the nucleophilic attack of the amine on the central carbon atom of this compound. This is typically followed by the sequential elimination of two molecules of butanol, leading to the formation of an N-formyl intermediate which can then be converted to the imine.

The proposed mechanism for imine formation from this compound and a primary amine can be outlined as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic central carbon of this compound.

First Elimination: A molecule of butanol is eliminated, forming an intermediate.

Second Elimination: A second molecule of butanol is eliminated to form the imine.

This in situ generation of a reactive imine intermediate is a key advantage of using this compound in MCRs, as it avoids the need to pre-synthesize and isolate the often unstable imine. Studies on similar reactions with triethyl orthoformate have provided evidence for the formation of such imine intermediates, which then participate in subsequent steps of the multi-component cascade mdpi.comnih.gov.

The following table presents a simplified representation of imine formation in a multi-component reaction.

| Reactant 1 | Reactant 2 | Reagent | Key Intermediate |

| Primary Amine | Carbonyl Compound | This compound | Imine |

Proton transfer is a fundamental process that governs the reactivity of this compound in many reactions. As mentioned earlier, the activation of this compound typically requires protonation by an acid catalyst. This initial proton transfer is often the rate-determining step, as it generates the reactive dibutoxycarbonium ion.

In the context of multi-component reactions, proton transfer processes are involved in several stages of the reaction cascade. For instance, after the initial nucleophilic attack of an amine on the protonated orthoformate, proton transfers are necessary to facilitate the elimination of butanol and the formation of intermediates like imines.

Applications of Tributyl Orthoformate in Advanced Organic Synthesis

Reagent in the Synthesis of Acetals and Orthoesters

Tributyl orthoformate is a key reagent in the formation of acetals and other orthoesters. Orthoesters are readily hydrolyzed in mild aqueous acid to form esters. wikipedia.org For instance, trimethyl orthoformate can be hydrolyzed to methyl formate (B1220265) and methanol (B129727) under acidic conditions. wikipedia.org This reactivity is harnessed in various synthetic strategies.

In the presence of an alcohol and an acid catalyst, this compound can be used to convert aldehydes and ketones into their corresponding acetals. This reaction is a cornerstone of protecting group chemistry, where the acetal (B89532) functionality masks the reactivity of a carbonyl group during subsequent chemical transformations. The formation of the acetal is a reversible process, and the carbonyl group can be readily regenerated by treatment with aqueous acid.

Furthermore, this compound can undergo transesterification reactions with other alcohols, leading to the formation of new orthoesters. This process allows for the introduction of different alkoxy groups onto the central carbon atom of the orthoester, providing access to a wider range of these compounds for various synthetic applications.

Role in Heterocyclic Compound Synthesis

The utility of this compound extends significantly into the realm of heterocyclic chemistry, where it serves as a crucial one-carbon building block for the construction of various ring systems. researchgate.net Its ability to react with dinucleophilic substrates makes it an indispensable tool for the synthesis of a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles. semanticscholar.org

This compound plays a pivotal role in the one-pot, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.gov In a catalyst-free approach, arylaldehydes, thiourea (B124793), and an orthoformate, such as this compound, react to yield 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov In this reaction, the orthoformate is believed to react with thiourea to form an imidate intermediate, which then participates in the cyclization process. nih.gov This method is valued for its efficiency and tolerance of a diverse range of starting materials. nih.gov

| Reactants | Product | Key Features |

| Arylaldehydes, Thiourea, this compound | 4-Aryl-6-(butylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Catalyst-free, one-pot, three-component reaction. nih.gov |

In the synthesis of pyrimidine (B1678525) derivatives, this compound is utilized in condensation reactions. For example, the reaction of 5-aminopyrazole-4-carbonitrile derivatives with triethyl orthoformate leads to the formation of 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives, which are precursors to pyrazolo[3,4-d]pyrimidines. nih.gov These reactions highlight the role of orthoformates in introducing a formyl equivalent that facilitates subsequent cyclization to the pyrimidine ring system. nih.gov Furthermore, the synthesis of 5-sulfone-2-methyl-pyrimidinols has been achieved using acetamidine (B91507) hydrochloride in a reaction involving orthoformates. nih.gov

This compound is a key reagent in the synthesis of several important fused heterocyclic systems, including benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.netmdpi.com These compounds are of significant interest due to their wide range of biological activities. mdpi.comijpsm.com

The general synthetic strategy involves the condensation of an ortho-substituted aniline (B41778) derivative (o-phenylenediamine, o-aminophenol, or o-aminothiophenol) with this compound. researchgate.netmdpi.com The orthoformate provides the C1 building block necessary for the cyclization to form the five-membered heterocyclic ring fused to the benzene (B151609) ring. nih.gov These reactions can often be carried out under solvent-free conditions and may or may not require a catalyst. researchgate.netmdpi.com

| Starting Material | Product |

| o-Phenylenediamine | Benzimidazole |

| o-Aminophenol | Benzoxazole |

| o-Aminothiophenol | Benzothiazole |

Recent advancements have focused on developing more environmentally friendly and efficient methods for these syntheses, including the use of recyclable heterogeneous catalysts like Brønsted acidic ionic liquid gels. nih.gov

This compound is a crucial component in the multicomponent synthesis of 1-substituted tetrazoles. researchgate.net This reaction typically involves the heterocyclization of a primary amine, sodium azide, and an orthoformate in an acidic medium. researchgate.netnih.govresearchgate.net The orthoformate acts as a dehydrating agent and a source of the carbon atom for the tetrazole ring. nih.gov This method is valued for its operational simplicity and the ability to generate a diverse range of tetrazole derivatives from readily available starting materials. researchgate.netnih.gov

| Reactants | Product | Key Features |

| Primary Amine, Sodium Azide, this compound | 1-Substituted Tetrazole | Multicomponent reaction, heterocyclization. researchgate.net |

The efficiency and versatility of this compound are particularly evident in its application in one-pot syntheses of complex heterocyclic systems. mdpi.comresearchgate.net One-pot reactions offer numerous advantages, including reduced reaction times, simplified workup procedures, and minimized waste generation. mdpi.comresearchgate.net

This compound is frequently employed in cascade reactions where multiple bond-forming events occur in a single synthetic operation. rsc.org For example, it can be used in two-, three-, or four-component reactions to construct intricate molecular scaffolds. mdpi.comresearchgate.net These reactions often involve the initial formation of an intermediate from the reaction of the orthoformate with an amine, which then undergoes further transformations to yield the final heterocyclic product. mdpi.com

Utilisation in Protecting Group Chemistry

While orthoformates are broadly recognized for their role in creating protecting groups for carbonyls, alcohols, and amines, this compound has been specifically employed in synthetic strategies that modify reactive groups to facilitate subsequent transformations. A notable example is in the synthesis of peptidic inhibitors for Matrix Metalloprotease-1 (MMP-1). In this context, squaric acid was treated with this compound to generate its dibutyl ester derivative. nih.gov This transformation is crucial as the dibutyl ester exhibits increased solubility in common organic solvents compared to the corresponding dimethyl ester, making it a more convenient intermediate to handle in the subsequent steps of the synthesis. nih.gov

Furthermore, in a broader context of orthoester chemistry, supramolecular cage-like structures have been shown to catalyze the deprotection of acetals under basic conditions, highlighting a potential application for orthoformates in cleavage of protecting groups. uva.nl

Applications in Formylation and Alkylation Reactions

Trialkyl orthoformates are generally known to be effective reagents for the formylation and alkylation of aromatic amines, typically in the presence of an acid catalyst. google.com this compound, specifically, has demonstrated its utility as a building block in multicomponent reactions for constructing complex heterocyclic structures.

In one such application, this compound was used in a catalyst-free, one-pot, three-component reaction with substituted aldehydes and thiourea to synthesize 4-aryl-6-(butylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.org This reaction proceeds in moderate to good yields, showcasing the reagent's ability to participate in the formation of the triazine core. beilstein-journals.org

An interesting outcome was observed during the synthesis of pyrene (B120774)–imidazole (B134444) hybrids. acs.org When this compound was reacted with a diamino-pyrene precursor in the presence of tetrafluoroboric acid (HBF₄·OEt₂), the reaction yielded a dealkylated product rather than the expected N-butylated compound. acs.orgdatapdf.com This dealkylation demonstrates a unique reactivity pathway where the orthoformate facilitates ring formation but does not result in the transfer of its butyl group to the final structure under these specific conditions. acs.org

Contribution to Total Synthesis of Natural Products and Complex Molecules

This compound has been utilized as a key reagent in the multi-step synthesis of several classes of complex organic molecules.

Squaric Acid-Based Peptidic Inhibitors: As mentioned previously, this compound is instrumental in the synthesis of squaric acid-based inhibitors of MMP-1. nih.gov Its reaction with squaric acid yields the more soluble dibutyl squarate, a critical intermediate that is further reacted with N-methylhydroxylamine and subsequently coupled with dipeptide units to produce the final target inhibitors. nih.gov

Heterocyclic Polymethine Dyes: The synthesis of novel, neutral polymethine dyes containing a methine-bridged bis-squarylium skeleton has been achieved using this compound. vdoc.pub These complex dye structures were obtained in modest yields by refluxing an anilino-substituted squaric acid with an excess of this compound in 2-propanol. vdoc.pub

Pyrene–Imidazole Hybrids: In the field of polycyclic aromatic compounds, this compound serves as a reagent in the synthesis of pyrene–imidazole hybrids. acs.orgdatapdf.com These syntheses involve the reaction of a diamine precursor with the orthoformate to construct the imidazole ring fused to the pyrene core, leading to complex conjugated systems. acs.org

Enantioselective Synthesis and Kinetic Resolution

A significant application of this compound is in the enzymatic kinetic resolution of racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs). In these reactions, it acts as an irreversible acyl acceptor or alcohol donor, driving the reaction forward and enhancing enantioselectivity by preventing the reverse hydrolytic reaction. researchgate.netrasayanjournal.co.in This is achieved as the orthoformate reacts with the water coproduced during the esterification, effectively removing it from the system. researchgate.net

Kinetic Resolution of rac-Ibuprofen: In the kinetic resolution of racemic ibuprofen (B1674241) catalyzed by immobilized lipase (B570770) B from Candida antarctica, this compound (TBOF) was studied alongside other trialkyl orthoformates. researchgate.netmdpi.com The reaction involves the preferential esterification of one enantiomer, allowing the other to be isolated in high enantiomeric purity. The efficiency of the resolution was tested in different solvent systems. In pure isooctane, the reaction with TBOF reached 74% conversion after 24 hours. researchgate.net When 20% dichloromethane (B109758) (DCM) was added as a cosolvent, the conversion was lower (24% at 24 hours), but the enantioselectivity (E value) increased significantly from 2.7 to 11. researchgate.net

| Orthoformate | DCM Cosolvent (%) | Conversion (24h / 48h) (%) | Enantiomeric Excess (ees) (24h / 48h) (%) | Enantioselectivity (E) |

|---|---|---|---|---|

| TBOF | 0 | 74 / 64 | - | 2.7 |

| TBOF | 20 | 24 / 25 | - | 11 |

Data sourced from a study on the enzymatic kinetic resolution of ibuprofen. The reaction was conducted at 40°C with immobilized lipase B of Candida antarctica. researchgate.net

Kinetic Resolution of rac-Fenoprofen: this compound was identified as the most effective nucleophile for the kinetic resolution of racemic fenoprofen, another NSAID. rasayanjournal.co.in Although it resulted in a lower reaction rate compared to smaller orthoesters, it provided the best enantioselectivity. rasayanjournal.co.in Using Novozym 435 as the biocatalyst and a small amount of butanol to initiate the reaction, a conversion of 78% was achieved after 28 hours. This allowed for the isolation of the desired (S)-fenoprofen with an enantiomeric excess (ee) of 96%. rasayanjournal.co.in

Catalysis in Tributyl Orthoformate Chemistry

Acidic Catalysis in Orthoester Transformations

The transformations of orthoesters, including tributyl orthoformate, are frequently catalyzed by acids. The most common transformation is hydrolysis, which readily occurs in the presence of mild aqueous acid to yield a formate (B1220265) ester and butanol. This reaction is the reverse of the final step of acetal (B89532) formation.

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoformates is the A-1 mechanism. osti.govacs.org This process involves a rapid and reversible protonation of the orthoformate as the initial step. The subsequent, rate-limiting step is the unimolecular decomposition of this protonated substrate to form a dialkoxycarbenium ion and an alcohol molecule. osti.govacs.org This carbocation is then attacked by water, and following a series of steps, the final ester and alcohol products are formed. These reactions are typically characterized by a positive entropy of activation. osti.govacs.org

Brønsted acids are effective catalysts for these transformations. For instance, in reactions involving orthoformates and polyols like glycerol (B35011), Brønsted acids have been shown to accelerate the attainment of equilibrium between various cyclic acetal and orthoester products. unive.itresearchgate.net While specific studies on this compound are less common, the principles established with simpler orthoformates like trimethyl orthoformate are directly applicable. In these reactions, the acid facilitates both the formation and the rearrangement of the resulting acetal structures. unive.it

Lewis Acid Catalysis in Acetalization

Lewis acids serve as effective catalysts in reactions involving orthoformates, such as acetalization and other electrophilic substitution reactions. They function by activating the orthoformate, making it a more potent electrophile. For example, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and zirconium(IV) chloride (ZrCl₄) have been successfully employed to catalyze condensation and substitution reactions of orthoesters with various nucleophiles. rsc.org

In the context of acetalization, a Lewis acid can coordinate to one of the oxygen atoms of the this compound. This coordination enhances the leaving group ability of the corresponding butoxy group, facilitating its departure and the formation of a key dialkoxycarbenium ion intermediate. This highly electrophilic species is then readily attacked by an alcohol, leading to the formation of a new acetal.

Research on the reaction of glycerol with trimethyl orthoformate has demonstrated that various Lewis acids, including iron chloride and aluminum fluoride, can promote the reaction, leading to the formation of complex glycerol-derived orthoesters. unive.itresearchgate.net This highlights the utility of Lewis acids in activating orthoformates for reactions with alcohols, a principle that extends to this compound in acetalization processes.

Supramolecular Catalysis of Orthoformate Hydrolysis

A remarkable advancement in orthoformate chemistry is the use of supramolecular catalysts to achieve hydrolysis under basic conditions, a reaction that normally requires acid. researchgate.net A water-soluble, self-assembled supramolecular host, specifically a highly-charged metal-ligand assembly with a hydrophobic interior cavity, has been shown to catalyze the hydrolysis of various orthoformates with significant rate accelerations. researchgate.netosti.gov

This enzyme-like catalysis proceeds by encapsulating the neutral orthoformate substrate within the host's cavity. osti.govacs.org The highly anionic nature of the host stabilizes the protonated state of the substrate, effectively lowering its pKa and facilitating a reaction that is normally acid-catalyzed in a basic solution. osti.govnih.gov The reaction follows Michaelis-Menten kinetics, is subject to competitive inhibition, and shows size selectivity, where larger orthoformates like tripentyl orthoformate are not hydrolyzed because they cannot fit into the host cavity. osti.govacs.orgresearchgate.net

Mechanistic studies revealed a shift from the typical A-1 mechanism seen in bulk solution to an A-SE2 mechanism for the encapsulated substrate. osti.gov In this mechanism, the rate-limiting step is the proton transfer from a water molecule to the orthoformate within the host cavity. osti.gov This catalytic system achieves substantial rate accelerations, up to 890-fold for triisopropyl orthoformate and 3900-fold for tri-n-propyl orthoformate, demonstrating the profound effect of the constrained, enzyme-like environment on the reaction pathway. acs.orgresearchgate.netfigshare.com

Table 1: Michaelis-Menten Kinetic Parameters for Supramolecular-Catalyzed Orthoformate Hydrolysis

| Substrate | Vmax (M s-1) | KM (mM) | kcat (s-1) | Rate Acceleration (kcat/kuncat) | Source |

|---|---|---|---|---|---|

| Triethyl Orthoformate | 1.79 x 10-5 | 21.5 | 8.06 x 10-3 | 560 | osti.gov |

| Triisopropyl Orthoformate | 9.22 x 10-6 | 7.69 | 3.86 x 10-3 | 890 | osti.gov |

Biocatalysis with Lipases in Orthoformate Reactions

Biocatalysis, particularly using lipases, has emerged as a powerful tool in organic synthesis, offering high selectivity under mild conditions. nih.gov Lipases are hydrolytic enzymes that function at the oil-water interface, but they can also catalyze synthesis reactions like esterification and transesterification in non-aqueous environments. jmbfs.org

In the context of orthoformate chemistry, this compound has been utilized as a "water trapper/alcohol releaser" in lipase-catalyzed reactions. mdpi.com A key challenge in lipase-catalyzed esterifications is the production of water, which can lead to a reversible reaction and lower yields. Orthoformates irreversibly react with the water produced, driving the equilibrium towards the ester product.

A study on the enzymatic kinetic resolution of racemic ibuprofen (B1674241) employed this compound (TBOF) in a reaction catalyzed by immobilized lipase (B570770) B from Candida antarctica. mdpi.com The orthoformate serves as an acyl donor, reacting with the carboxylic acid to form an ester and releasing butanol. The study compared the effectiveness of different orthoesters, showing that the choice of the orthoformate's alkyl chain length influences the reaction's enantioselectivity. The use of TBOF, in combination with a cosolvent system, led to a significant improvement in the enantiomeric excess of the desired (S)-ibuprofen ester. mdpi.com

Table 2: Comparative Effect of Different Orthoesters in the Lipase-Catalyzed Resolution of Ibuprofen

| Orthoester | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|

| Trimethyl Orthoformate (TMOF) | 24 | 48.1 | 85.2 | mdpi.com |

| Triethyl Orthoformate (TEOF) | 24 | 48.5 | 86.8 | mdpi.com |

| Tripropyl Orthoformate (TPOF) | 24 | 48.9 | 90.2 | mdpi.com |

| This compound (TBOF) | 24 | 49.1 | 92.8 | mdpi.com |

Metal-Catalyzed Reactions Involving Orthoformates

Transition metal catalysis has enabled novel applications for orthoformates beyond their traditional roles. While not always the primary substrate, orthoformates can participate in metal-catalyzed cross-coupling reactions, often acting as a source of alkyl or other functional groups.

For example, a dual Nickel/Photoredox catalytic system has been developed for the methylation of (hetero)aryl chlorides, using trimethyl orthoformate as a methyl radical source. ucla.edu The reaction proceeds under mild conditions and shows broad functional group compatibility. Mechanistic studies suggest that the orthoformate generates a methyl radical via β-scission from a tertiary radical. While this specific study focused on trimethyl orthoformate, the principle could potentially be extended to other orthoesters for the generation of different alkyl radicals. ucla.edu

Advanced Analytical Techniques and Characterization in Tributyl Orthoformate Research

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in tributyl orthoformate.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~0.9 | Triplet |

| -CH₂-CH₃ | ~1.4 | Multiplet (Sextet) |

| -O-CH₂-CH₂- | ~1.6 | Multiplet (Sextet) |

| -O-CH₂- | ~3.5 | Triplet |

Infrared (IR) Spectroscopy identifies the functional groups present based on their characteristic absorption of infrared radiation. specac.com The IR spectrum of this compound is characterized by strong C-H stretching vibrations from the alkyl chains, which appear just below 3000 cm⁻¹. libretexts.org A key feature is the presence of strong, sharp absorptions in the 1150-1050 cm⁻¹ region, corresponding to the C-O single bond stretching of the ether-like linkages. libretexts.org The absence of a broad peak in the 3650-3200 cm⁻¹ region confirms the lack of O-H groups, and the absence of a strong absorption between 1780-1670 cm⁻¹ indicates the absence of any carbonyl (C=O) impurities. libretexts.org

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. The molecular weight of this compound is 232.36 g/mol . labproinc.com In mass spectrometry, orthoformates often exhibit characteristic fragmentation patterns. acs.orgrsc.org The molecular ion peak may be weak or absent. The fragmentation is typically dominated by the cleavage of the C-O bonds, leading to the loss of butoxy radicals (•OC₄H₉) or butyl radicals (•C₄H₉). A prominent fragment ion would be [HC(OC₄H₉)₂]⁺ at a mass-to-charge ratio (m/z) of 159.

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., GC)

Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) is the primary method used to determine the purity of volatile compounds like orthoformates. labproinc.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a gaseous mobile phase. researchgate.netorientjchem.org For this compound, a purity of at least 95.0% is typically confirmed by GC. labproinc.com

A typical GC method for analyzing orthoformates involves a capillary column, such as a DB-624, and a Flame Ionization Detector (FID), which is well-suited for organic analytes. researchgate.netgoogle.com The conditions are optimized to achieve good resolution and symmetric peak shapes. orientjchem.org While specific parameters for this compound are not detailed in the available literature, a robust method can be established based on protocols for similar compounds like triethyl orthoformate. researchgate.netorientjchem.org

Typical GC Parameters for Orthoformate Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624, 30-60 m x 0.32-0.53 mm, 1.0-3.0 µm film |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | ~150-160 °C |

| Detector (FID) Temperature | ~260 °C |

| Oven Program | Isothermal (e.g., 110 °C) or Gradient (e.g., 50 °C to 240 °C) |

| Detector | Flame Ionization Detector (FID) |

This method is validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is selective, precise, linear, and robust for its intended purpose. researchgate.netorientjchem.org

Determination of Reaction Kinetics and Mechanisms

Understanding the rate at which this compound reacts and the pathway it follows is fundamental to controlling its chemical transformations. The hydrolysis of orthoformates is a classic example of a reaction whose kinetics have been studied in detail.

The hydrolysis of orthoformates is typically acid-catalyzed. mdpi.com However, studies using supramolecular host-guest chemistry have shown that orthoformate hydrolysis can be catalyzed even in basic solutions. units.itescholarship.org In these systems, a water-soluble, metal-ligand assembly with a hydrophobic interior cavity can encapsulate the orthoformate substrate. researchgate.net This encapsulation stabilizes the protonated substrate, thereby catalyzing a reaction that is normally acid-dependent. escholarship.orgresearchgate.net

This catalytic process follows Michaelis-Menten kinetics, which is characteristic of enzymatic reactions. units.itresearchgate.net The reaction exhibits substrate saturation and competitive inhibition, with the rate depending on the concentration of the host catalyst and protons. units.it Kinetic studies on triethyl orthoformate and triisopropyl orthoformate have provided specific parameters for this catalytic hydrolysis. escholarship.orgresearchgate.net Research has noted that the low water solubility of this compound precluded similar saturation studies for Michaelis-Menten analysis. osti.gov

Michaelis-Menten Kinetic Parameters for Catalyzed Orthoformate Hydrolysis

| Substrate | Vmax (M s⁻¹) | KM (mM) | kcat (s⁻¹) | Rate Acceleration (kcat/kuncat) |

|---|---|---|---|---|

| Triethyl Orthoformate | 1.79 x 10⁻⁵ | 21.5 | 8.06 x 10⁻³ | 560 |

| Triisopropyl Orthoformate | 9.22 x 10⁻⁶ | 7.69 | 3.86 x 10⁻³ | 890 |

Data obtained for hydrolysis catalyzed by a specific supramolecular assembly in basic solution. escholarship.orgresearchgate.net

These studies provide a framework for understanding the reaction mechanisms of orthoformates. The rate accelerations, reaching up to 890-fold, highlight the efficiency of the catalytic system. researchgate.net Further analysis of these parameters, such as the specificity constants (kcat/KM), reveals insights into how efficiently different substrates are hydrolyzed. researchgate.net

Computational and Theoretical Studies of Tributyl Orthoformate Chemistry

Quantum Mechanical Calculations on Reaction Pathways

Quantum mechanical (QM) methods are fundamental to mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. arxiv.orgcreative-quantum.eu These calculations provide a step-by-step view of how reactants are converted into products.

Theoretical studies on the atmospheric reactions of orthoformates, such as the reaction of trimethyl orthoformate (TMOF) with OH radicals, have been conducted using high-level QM approaches. researchgate.net For instance, geometry optimization using methods like M06-2X-GD3/6-311++G(d,p) and energy calculations with QCISD(T)/6-311++G(d,p) have been employed to detail the potential energy surface. researchgate.net Such studies show that H-abstraction can occur from two different sites: the –CH– group and the CH3O– group. researchgate.net

Table 1: Calculated Rate Coefficients for the Reaction of Trimethyl Orthoformate (TMOF) with OH Radicals at 298 K

| Reaction Pathway | Individual Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Contribution to Overall Reaction |

| H-abstraction from –CH– site | 3.90 × 10⁻¹² | ~71% |

| H-abstraction from CH₃O– site | 1.58 × 10⁻¹² | ~29% |

| Data derived from theoretical calculations on the reaction pathways of Trimethyl orthoformate. researchgate.net |

Molecular Dynamics Simulations of Orthoformate Systems

While quantum mechanics is excellent for detailing the electronics of a reaction, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govyoutube.com MD simulations can model larger systems, such as an orthoformate molecule in a solvent or interacting with a catalyst, providing insights into conformational dynamics, solvation effects, and transport properties. nih.govbohrium.com

In the context of orthoformates, MD simulations are particularly valuable for understanding host-guest chemistry, such as the encapsulation of an orthoformate within a supramolecular catalyst. osti.govresearchgate.net These simulations can reveal how the orthoformate molecule orients itself within the catalyst's cavity, the role of solvent molecules, and the dynamic stability of the host-guest complex. nih.govresearchgate.net By modeling the system at an atomistic level, MD can help explain experimental observations, such as the size selectivity seen in the catalytic hydrolysis of different alkyl orthoformates. researchgate.netescholarship.org Coarse-grained MD, in particular, allows for the simulation of large nanoparticle-sized systems over microsecond timescales, which is relevant for studying the delivery systems involving orthoester-containing polymers. nih.gov

DFT Studies of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations are used to determine a range of electronic properties that are directly related to a molecule's stability and reactivity. ias.ac.indntb.gov.ua

Key properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Global Chemical Reactivity Descriptors: Parameters such as chemical hardness (resistance to change in electron distribution), electronic chemical potential (electron escaping tendency), and electrophilicity are calculated from electronic properties. ias.ac.in These descriptors provide a quantitative measure of the reactivity of different molecules or different sites within a single molecule.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prime sites for chemical reactions.

In the study of orthoformate hydrolysis within a supramolecular host, DFT calculations (specifically at the B3LYP/6-31++G(d,p) level) were used to predict the ¹³C NMR chemical shifts for various possible intermediate species, such as the protonated orthoformate, a hemiorthocarboxylate, and an oxonium ion. osti.gov This theoretical data was essential for comparing with experimental results to identify the true resting state of the catalytic system. osti.gov

Modeling of Catalytic Processes Involving Orthoformates

Computational modeling is instrumental in elucidating the mechanisms of catalytic reactions involving orthoformates. A prominent example is the acid-catalyzed hydrolysis of orthoformates, which is typically slow in basic solutions but can be dramatically accelerated by a supramolecular host molecule. osti.govresearchgate.netescholarship.org

Computational and kinetic studies have revealed that this catalysis follows a Michaelis-Menten model, similar to enzyme kinetics. osti.govresearchgate.net The process involves:

Encapsulation: The neutral orthoformate (substrate) enters the hydrophobic cavity of the water-soluble catalyst.

Protonation: The encapsulated substrate is protonated, a step that is thermodynamically stabilized by the highly charged host. This stabilization is key to promoting a reaction that normally requires acidic conditions. researchgate.net

Hydrolysis: The protonated substrate undergoes hydrolysis within the cavity.

Theoretical analysis, including solvent isotope effects and activation parameters, has shown that the catalytic process shifts the reaction mechanism. In bulk solution, orthoformate hydrolysis typically proceeds through an A-1 mechanism where the decomposition of the protonated substrate is rate-limiting. osti.gov However, inside the catalytic host, the reaction proceeds via an A-SE2 mechanism, where the proton transfer itself becomes the rate-limiting step. osti.gov This mechanistic insight, derived from a combination of experimental data and theoretical modeling, is crucial for designing more efficient catalysts. comsol.com

Table 2: Kinetic Parameters for Supramolecular Host-Catalyzed Hydrolysis of Orthoformates

| Orthoformate Substrate | k_cat (s⁻¹) | K_M (mM) | Rate Acceleration (k_cat / k_uncat) |

| Triethyl Orthoformate | 8.06 x 10⁻³ | 21.5 | 560 |

| Triisopropyl Orthoformate | 3.86 x 10⁻³ | 7.69 | 890 |

| Tri-n-propyl Orthoformate | - | - | up to 3900 |

| Data from studies on catalytic hydrolysis in basic solution, demonstrating the efficiency of the supramolecular host. osti.govresearchgate.net |

Computational Insights into Structure-Reactivity Relationships

Computational studies provide a direct link between the structure of a molecule and its observed reactivity. nih.govnih.gov For orthoformates, theoretical methods can explain how changes in the alkyl groups (e.g., from methyl to butyl) influence reaction outcomes.

For example, in the context of supramolecular catalysis, the size and hydrophobicity of the alkyl chains of the orthoformate directly impact its binding affinity (K_M) within the host cavity and the catalytic turnover rate (k_cat). osti.govresearchgate.net Computational models can quantify the non-covalent interactions responsible for this binding and rationalize the observed size selectivity. Steric effects, which become more pronounced with larger alkyl groups like butyl, can be modeled to predict their influence on the transition state geometry and, consequently, the activation energy of the reaction.

Furthermore, DFT calculations of electronic properties can establish quantitative structure-reactivity relationships (QSRRs). By correlating calculated descriptors (like HOMO-LUMO gap or partial atomic charges) with experimentally observed reaction rates for a series of orthoformates, predictive models can be developed. These models are valuable for designing new orthoformate-based reagents or substrates with tailored reactivity for specific applications in organic synthesis.

Future Directions and Emerging Research Areas for Tributyl Orthoformate

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing orthoformates, such as the Pinner reaction from nitriles or reactions involving chloroform (B151607) and sodium alkoxides, are effective, future research is aimed at developing more sustainable and efficient alternatives. google.comgoogle.comchemicalbook.com The focus is shifting towards one-pot syntheses and cascade reactions that minimize waste, reduce reaction times, and simplify purification processes. mdpi.comresearchgate.net These multi-component reactions are advantageous due to their high mass efficiency, operational simplicity, and reduced energy consumption. mdpi.com

Emerging methodologies are likely to explore:

Greener Reagents: Moving away from hazardous starting materials like chloroform towards more environmentally benign alternatives.

Phase-Transfer Catalysis: Employing solid-liquid phase transfer catalysts to enhance reaction rates and facilitate easier product separation, as has been explored for other orthoformates. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Exploration of New Catalytic Systems

The performance of tributyl orthoformate as a reagent is often dictated by the catalyst employed. Research is actively pursuing novel catalytic systems that offer higher yields, greater selectivity, and improved reusability under milder reaction conditions. While traditional acid catalysts are effective, the trend is towards heterogeneous and recyclable catalysts to simplify workup and minimize waste.

Recent explorations in orthoformate chemistry have highlighted several promising catalytic approaches:

Solid Acids and Heterogeneous Catalysts: Systems like silica-supported boron trifluoride (BF3-SiO2) and zirconium-based catalysts (ZrOCl2·8H2O@nano SiO2, Pd(OH)2/ZrO2) have shown efficacy in reactions involving orthoformates, offering advantages such as high yields and catalyst recyclability. mdpi.comrsc.org

Brønsted Acidic Ionic Liquids: These have emerged as highly effective catalysts, particularly in reactions involving orthoesters and polyols like glycerol (B35011). unive.itmdpi.com They can accelerate reactions significantly, allowing for lower temperatures and shorter reaction times. mdpi.com

Organocatalysts: Guanidinium chloride has been reported as an effective organocatalyst for one-pot syntheses using orthoformates under solvent-free conditions, representing a metal-free, environmentally friendly option. mdpi.com

Future work will likely focus on designing catalysts with enhanced stability and substrate scope, enabling the use of this compound in a wider array of chemical transformations with improved sustainability.

| Catalyst Type | Example(s) | Applicable Reaction with Orthoformates | Key Advantages |

|---|---|---|---|

| Heterogeneous Lewis Acids | ZrOCl₂·8H₂O@nano SiO₂, Pd(OH)₂/ZrO₂ | Condensation reactions, Aryl ether synthesis | High yields, Recyclable, Reusable rsc.org |

| Brønsted Acidic Ionic Liquids | BSMImHSO₄, BSMImBr | Reactions with polyols (e.g., glycerol) | High efficiency, Accelerates equilibrium unive.itmdpi.com |

| Supported Catalysts | Silica-Supported Boron Trifluoride (BF₃-SiO₂) | One-pot synthesis of heterocycles | Efficient, Environmentally friendly, Recyclable mdpi.com |

| Organocatalysts | Guanidinium chloride | Synthesis of enaminone derivatives | Metal-free, Solvent-free conditions mdpi.com |

Advancements in Asymmetric Synthesis Utilizing this compound

A significant frontier for this compound is its application in asymmetric synthesis to create chiral molecules with high enantiomeric purity, which is of paramount importance in the pharmaceutical industry. While the use of orthoformates in stereoselective reactions is still an emerging area, it holds immense potential.

Recent breakthroughs with other orthoformates have demonstrated the viability of this approach. For instance, the development of chiral nickel catalysts, such as [(R)-DTBM-SEGPHOS]NiCl2, has enabled highly enantioselective reactions between N-acyl compounds and trimethyl orthoformate. orgsyn.org This serves as a proof-of-concept for the development of similar systems for this compound.

Future research in this domain will concentrate on:

Designing Novel Chiral Catalysts: Creating new chiral Lewis acids, Brønsted acids, and transition metal complexes that can effectively control the stereochemical outcome of reactions involving this compound.

Expanding Substrate Scope: Applying these asymmetric methodologies to a broader range of substrates to synthesize complex chiral building blocks, natural products, and active pharmaceutical ingredients.

Organocatalytic Approaches: Exploring the use of metal-free chiral organocatalysts to promote enantioselective transformations, offering a more sustainable alternative to metal-based systems.

Success in this area would elevate this compound from a simple protecting group or C1 synthon to a key reagent in the sophisticated field of asymmetric synthesis.

Integration with Flow Chemistry and Sustainable Synthesis

The integration of chemical processes into continuous flow systems is a transformative approach to improving sustainability, safety, and efficiency. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer handling of reactive intermediates. researchgate.net

Applying flow chemistry to reactions involving this compound is a logical next step for green and sustainable synthesis. beilstein-journals.org This integration can:

Enhance Safety: By minimizing the volume of reagents reacting at any given time, flow chemistry reduces the risks associated with exothermic reactions or the handling of hazardous materials.

Improve Efficiency: Continuous processing allows for higher throughput, reduces downtime between batches, and can be readily automated for streamlined production.

Reduce Waste: The precise control afforded by microreactors often leads to cleaner reactions with fewer byproducts, minimizing the need for extensive purification and reducing solvent consumption. beilstein-journals.orgrsc.org

Future research will focus on designing and optimizing continuous flow protocols for key transformations using this compound, such as formylations, condensations, and heterocycle syntheses, thereby aligning its use with the principles of modern, sustainable chemical manufacturing. asynt.com

Application in Materials Science and Polymer Chemistry

Orthoesters are valuable building blocks in materials science, particularly for the synthesis of polymers with specialized properties. rsc.org Poly(orthoester)s are a well-known class of biodegradable polymers whose acid-labile linkages make them ideal for controlled-release drug delivery systems. mdpi.com

The incorporation of this compound into polymer structures offers a route to tailor material properties. The butyl groups can impart increased hydrophobicity and modify the mechanical characteristics and degradation kinetics of the resulting polymers.

Emerging research directions include:

Biodegradable Polymers: Developing novel poly(orthoester)s and copolymers using this compound for applications in medical implants, tissue engineering scaffolds, and advanced drug delivery vehicles.

Dynamic Covalent Chemistry: Utilizing the reversible nature of orthoester formation in dynamic covalent chemistry to create self-healing materials, adaptable networks, and responsive gels. rsc.org

Surface Modification: Employing this compound to modify the surfaces of materials, altering properties such as wettability, adhesion, and biocompatibility.

By leveraging the unique reactivity of the orthoformate group and the physical properties conferred by the butyl chains, this compound is poised to become a valuable component in the design of next-generation functional materials and polymers.

Deepening Mechanistic Understanding through Advanced Computational Studies

A thorough understanding of reaction mechanisms is critical for optimizing existing processes and designing new transformations. Advanced computational chemistry provides powerful tools to investigate the intricate details of reaction pathways involving this compound at a molecular level.

Theoretical studies, using methods such as Density Functional Theory (DFT), can elucidate potential energy surfaces, identify transition states, and calculate reaction kinetics. researchgate.net This has been successfully applied to study the atmospheric reactions of trimethyl orthoformate with OH radicals, determining rate coefficients and branching ratios for different reaction pathways. researchgate.net Similarly, computational analysis has been used to understand the mechanism of orthoformate hydrolysis catalyzed within supramolecular cages. researchgate.net

Future computational work will likely focus on:

Catalyst-Substrate Interactions: Modeling how different catalysts activate this compound and influence the selectivity of a reaction.

Reaction Pathway Elucidation: Mapping out the step-by-step mechanisms of complex cascade or multi-component reactions to identify rate-determining steps and potential byproducts.

Rational Catalyst Design: Using computational insights to predict the efficacy of new, rationally designed catalysts before their synthesis, accelerating the discovery process.

These in-silico studies, when combined with experimental validation, will provide a deeper understanding of the reactivity of this compound, enabling more precise control over its chemical transformations and facilitating the development of novel applications.

| Computational Method | Application in Orthoformate Research | Key Insights Gained |

|---|---|---|

| M06-2X-GD3/6-311++G(d,p) | Geometry optimization for reaction intermediates | Provides structural information on transition states and intermediates researchgate.net |

| QCISD(T)/6-311++G(d,p) | High-accuracy energy calculations | Determines the potential energy surface (PES) of a reaction researchgate.net |

| Conventional Transition State Theory (TST) | Calculation of reaction kinetics | Determines temperature-dependent rate coefficients and branching ratios researchgate.net |

| Michaelis-Menten Kinetics Analysis | Studying enzyme-like catalytic hydrolysis | Elucidates catalytic efficiency (kcat) and substrate binding (KM) in host-guest systems researchgate.net |

常见问题

Q. How can researchers optimize reaction conditions when using tributyl orthoformate in multicomponent syntheses?

this compound (TBOF) is widely used as a carbonyl equivalent in one-pot reactions. To optimize conditions:

- Vary stoichiometry : Adjust the molar ratio of TBOF to substrates (e.g., aldehydes, thiourea) to balance reactivity and minimize side products. Evidence from three-component reactions shows that TBOF provides comparable yields to smaller orthoformates like trimethyl orthoformate, but may require longer reaction times due to steric effects .

- Temperature control : Perform trials at 60–100°C to identify the ideal thermal profile for product formation. Higher temperatures may accelerate decomposition of intermediates.

- Monitor reaction progress : Use thin-layer chromatography (TLC) or HPLC to track intermediate consumption. For example, in triazinethione synthesis, TBOF reacts with aldehydes and thiourea to form cyclic intermediates, which can be quantified via UV-Vis spectroscopy .

Q. What analytical methods are most reliable for confirming the purity and identity of this compound in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature data. TBOF’s characteristic signals include a singlet at ~1.6 ppm () and a triplet at ~3.4 ppm () .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) to resolve TBOF (retention time ~12–15 min) from contaminants. The molecular ion peak at m/z 232.36 confirms its identity .

- Karl Fischer titration : Ensure low water content (<0.1%), as moisture hydrolyzes TBOF to formic acid and butanol, compromising reactivity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Store TBOF in sealed amber vials at 4°C, 25°C, and 40°C for 1–3 months. Monitor hydrolysis via NMR for emerging butanol/formate peaks.

- Humidity control : Use desiccators with silica gel to evaluate moisture sensitivity. Stability decreases significantly above 60% relative humidity .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enantioselective enzymatic reactions?

TBOF acts as an acyl donor in lipase-mediated resolutions. For example, in the synthesis of (S)-ibuprofen, TBOF’s bulky alkoxy groups create steric hindrance, favoring enantioselective esterification. Key factors include:

- Solvent polarity : Non-polar solvents (e.g., isooctane) enhance enzyme activity by preserving its tertiary structure. Adding 20% dichloromethane (DCM) improves substrate solubility but may reduce enantiomeric excess (ee) by 10–15% .

- Alcohol additives : Co-solvents like n-butanol compete with TBOF, altering reaction kinetics. Lower alcohol concentrations (0.5 eq.) maximize ee (>90%) by minimizing unwanted transesterification .

Q. How can solvent choice influence the reactivity of this compound in acid-catalyzed reactions?

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize carbocation intermediates, accelerating orthoester decomposition. Avoid these if targeting intact TBOF in product formation.

- Non-polar solvents (e.g., toluene): Favor reversible hemiacetal formation, critical for protecting carbonyl groups in multistep syntheses.

- Protic solvents (e.g., methanol): Hydrolyze TBOF rapidly, making them unsuitable unless controlled hydrolysis is desired .

Q. What strategies resolve contradictory results in studies involving this compound’s catalytic efficiency?

- Control experiments : Replicate reactions with rigorously dried reagents to rule out moisture interference. For instance, inconsistent yields in triazinethione synthesis often stem from residual water hydrolyzing TBOF .

- Cross-validate analytical data : Combine NMR, IR, and mass spectrometry to confirm product identity. Contradictions may arise from misassigned spectral peaks (e.g., overlapping alkoxy signals in NMR) .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can identify dominant factors affecting reaction yield .

Q. How can computational methods enhance understanding of this compound’s reaction pathways?

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization reactions. For example, calculate activation energies for TBOF-mediated formation of six-membered vs. five-membered rings .

- Molecular dynamics simulations : Study solvent-enzyme interactions to optimize TBOF’s enantioselectivity in biocatalytic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。